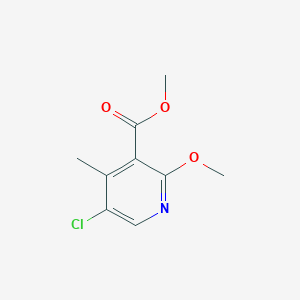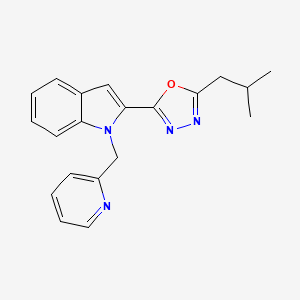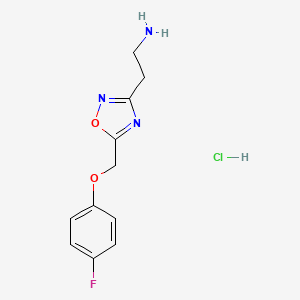
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities and Enzyme Assay
One study highlights the environmentally friendly synthesis of certain derivatives, which demonstrated potent antibacterial and antifungal properties. Specifically, compounds with fluoro groups on the chromone ring and oxygen and a hydrazino group on the pyrimidine ring exhibited significant antibacterial activity. Similarly, derivatives with a methoxy group on the chromone ring and a sulfur group on the pyrimidine ring showed comparable antifungal activity to the standard drug miconazole. These findings were supported by enzyme assay studies and molecular docking studies to predict the mode of action. ADMET parameters indicated these compounds have good oral drug-like properties, with further tests confirming their non-toxic nature through in vivo studies (Tiwari et al., 2018).
Synthesis of Novel Compounds
Another research focused on the synthesis of classical and nonclassical analogues of certain pyrimidines as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showcasing their application as antitumor agents. The compounds synthesized displayed nanomolar inhibitory values against tumor cells, indicating significant potential in cancer therapy (Gangjee et al., 2009).
Chemical Synthesis Techniques
Research into efficient synthesis methods for N-monomethylarylamines presented a technique that may be applicable for creating amyloid imaging agents for Alzheimer’s disease. This method involves treating anilines with acetic anhydride and triethylamine to produce corresponding acetamides, highlighting a pathway for synthesizing compounds relevant to neurological conditions (Peng et al., 2009).
Drug Development Applications
Studies have also explored the potential of these compounds in drug development, particularly in inhibiting enzymes critical to cancer cell proliferation. For instance, the synthesis of compounds as inhibitors for tetrahydrofolate cofactor forms pointed towards their application in cancer treatment, though their effectiveness against dihydrofolic reductase and in cell culture or animal models varied, underscoring the complexity of drug development processes (Elliott et al., 1975).
Propriétés
IUPAC Name |
N-methyl-2-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-5-3-4-6-12(10)19-15(23)9-24-16-18-11(7-13(21)17-2)8-14(22)20-16/h3-6,8H,7,9H2,1-2H3,(H,17,21)(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQSPADVKJELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)

![3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)


![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)
![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)


![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
